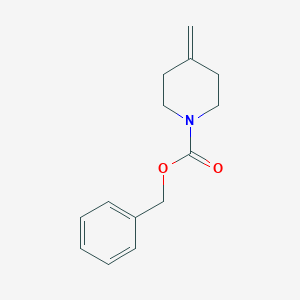

Benzyl 4-methylenepiperidine-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl 4-methylidenepiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-12-7-9-15(10-8-12)14(16)17-11-13-5-3-2-4-6-13/h2-6H,1,7-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQLKVNIQHUASLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50573572 | |

| Record name | Benzyl 4-methylidenepiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138163-12-9 | |

| Record name | Benzyl 4-methylidenepiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Benzyl 4-methylenepiperidine-1-carboxylate physical properties

An In-depth Technical Guide on the Physical Properties of Benzyl 4-methylenepiperidine-1-carboxylate

This technical guide provides a comprehensive overview of the core physical properties of this compound, a compound of interest for researchers, scientists, and professionals in drug development. This document details quantitative physical data, outlines relevant experimental protocols for their determination, and presents a logical workflow for compound analysis.

Compound Overview

This compound is a chemical compound identified by the CAS Number 138163-12-9 .[1][2][3] It is also known by several synonyms, including 1-Cbz-4-methylene-piperidine, 4-Methylene-piperidine-1-carboxylic acid benzyl ester, and benzyl 4-methylidenepiperidine-1-carboxylate.[1][4] This compound has a molecular formula of C14H17NO2 and a molecular weight of approximately 231.29 g/mol .[1][3][4] At room temperature, it exists in a liquid physical form.[3] For preservation, it is recommended to be stored under an inert atmosphere at a temperature between 2-8°C.[3]

Quantitative Physical Properties

The known physical properties of this compound are summarized in the table below for ease of reference and comparison.

| Physical Property | Value | Source(s) |

| Molecular Formula | C14H17NO2 | [1][4] |

| Molecular Weight | 231.29 g/mol | [1][3][4] |

| CAS Number | 138163-12-9 | [1][2][3] |

| Physical Form | Liquid | [3] |

| Boiling Point | 346.1 ± 41.0 °C at 760 mmHg 146 °C at 1 Torr | [1][2][4] |

| Density | 1.114 g/cm³ 1.1 ± 0.1 g/cm³ | [1][2] |

| Flash Point | 163.1 ± 27.6 °C | [1][2] |

| Refractive Index | 1.559 | [1][2] |

| Vapor Pressure | 0 mmHg at 25°C | [1][2] |

| Purity | 96% - 98% | [2][3] |

Experimental Protocols

The determination of the physical properties listed above involves standardized laboratory procedures. The methodologies outlined below are general protocols applicable for the characterization of organic compounds like this compound.

Boiling Point Determination via Simple Distillation

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for its determination is simple distillation.[5]

-

Apparatus: A round-bottom flask, heating mantle, still head, thermometer, condenser, and a receiving flask.

-

Procedure:

-

Place a measured volume of the liquid (e.g., 10 mL) into the round-bottom flask.[5]

-

Assemble the simple distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the still head to accurately measure the temperature of the vapor.[5]

-

Begin heating the flask. As the liquid boils, the vapor will rise, and the temperature reading on the thermometer will increase sharply and then stabilize.[5]

-

Record the stable temperature as the boiling point. The vapor then passes into the condenser, where it is cooled and collected in the receiving flask.[5]

-

It is crucial to note the atmospheric pressure at which the boiling point is measured, as it significantly affects the result. For measurements not taken at standard pressure (760 mmHg), a pressure correction is necessary.

-

Density Measurement

Density is the mass of a substance per unit volume. For a liquid, it can be determined using a pycnometer or, more simply, by measuring the mass of a known volume.

-

Apparatus: A calibrated volumetric flask or graduated cylinder and an analytical balance.

-

Procedure:

-

Measure the mass of the empty, clean, and dry volumetric flask (m1).

-

Dispense a precise volume of this compound into the flask (e.g., 5.00 mL).

-

Measure the total mass of the flask and the liquid (m2).

-

Calculate the mass of the liquid by subtraction (m_liquid = m2 - m1).

-

The density (ρ) is calculated by dividing the mass of the liquid by its volume (V): ρ = m_liquid / V.

-

The measurement should be performed at a controlled temperature, as density is temperature-dependent.

-

Refractive Index Measurement

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance.

-

Apparatus: A refractometer (e.g., an Abbé refractometer).

-

Procedure:

-

Calibrate the refractometer using a standard substance with a known refractive index (e.g., distilled water).

-

Place a few drops of this compound onto the prism of the refractometer.

-

Close the prism and allow the temperature to stabilize, as the refractive index is temperature-dependent.

-

Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Read the refractive index value directly from the instrument's scale.

-

Logical Workflow

The following diagram illustrates a generalized workflow for the physical and chemical characterization of a novel or uncharacterized compound in a research setting.

Workflow for Compound Characterization

References

In-Depth Technical Guide: Benzyl 4-methylenepiperidine-1-carboxylate (CAS: 138163-12-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl 4-methylenepiperidine-1-carboxylate, a versatile building block in medicinal chemistry. This document outlines its chemical properties, a detailed synthetic protocol, and its applications in the development of novel therapeutics.

Core Chemical Information

| Property | Value | Reference |

| CAS Number | 138163-12-9 | [1] |

| Molecular Formula | C₁₄H₁₇NO₂ | [2][3] |

| Molecular Weight | 231.29 g/mol | [2][3] |

| IUPAC Name | This compound | |

| Synonyms | 1-Cbz-4-methylene-piperidine, 4-Methylene-piperidine-1-carboxylic acid benzyl ester | [2][3] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 146 °C at 1 Torr | [3] |

| Density | 1.11 ± 0.1 g/cm³ (Predicted) | [3] |

| Storage | 2-8°C | [3] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound is the Wittig reaction, a well-established method for alkene synthesis from carbonyl compounds. This specific synthesis involves the reaction of Benzyl 4-oxopiperidine-1-carboxylate with a phosphorus ylide generated from methyltriphenylphosphonium bromide.

Experimental Workflow: Synthesis of this compound

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

Benzyl 4-oxopiperidine-1-carboxylate (CAS: 19099-93-5)

-

Methyltriphenylphosphonium bromide (CAS: 1779-49-3)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) or Sodium bis(trimethylsilyl)amide (NaHMDS)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Wittig Reagent (Phosphorus Ylide):

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyltriphenylphosphonium bromide (1.2 equivalents) and anhydrous THF.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of a strong base such as n-butyllithium in hexanes or sodium bis(trimethylsilyl)amide in THF (1.1 equivalents) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, during which the white salt will dissolve, and a characteristic orange-red color of the ylide should appear.

-

-

Wittig Reaction:

-

In a separate flame-dried flask under an inert atmosphere, dissolve Benzyl 4-oxopiperidine-1-carboxylate (1 equivalent) in anhydrous THF.

-

Cool this solution to 0°C.

-

Slowly transfer the prepared phosphorus ylide solution to the solution of the ketone via cannula.

-

Allow the reaction to stir at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion of the reaction, quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

-

Spectroscopic Data (Predicted and from Closely Related Analogs)

| Data Type | Expected Characteristics |

| ¹H NMR | Signals corresponding to the benzyl protons (aromatic region ~7.3 ppm, CH₂ ~5.1 ppm), the methylene protons of the exocyclic double bond (~4.7 ppm), and the piperidine ring protons (allylic and aliphatic regions). |

| ¹³C NMR | Peaks for the benzyl group carbons (aromatic and benzylic), the sp² carbons of the double bond, and the sp³ carbons of the piperidine ring. |

| Mass Spec. | A molecular ion peak corresponding to the exact mass of the compound (C₁₄H₁₇NO₂). |

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable scaffold in medicinal chemistry due to the presence of the 4-methylenepiperidine moiety. This structural motif is found in a variety of biologically active compounds and serves as a key building block for the synthesis of more complex molecules.[4]

The piperidine ring can adopt various conformations, allowing for the spatial arrangement of substituents to interact with biological targets. The exocyclic double bond provides a site for further chemical modifications, such as hydrogenation, hydroboration-oxidation, or Michael additions, enabling the generation of diverse chemical libraries for drug screening.

Logical Relationship in Drug Discovery

Caption: Role as a building block in the drug discovery pipeline.

The 4-methylenepiperidine scaffold has been incorporated into molecules targeting a range of biological pathways and receptors. Its utility lies in its ability to introduce conformational constraint and provide vectors for substituent placement to optimize potency and selectivity. The N-benzyl-1-carboxylate protecting group can be readily removed to allow for further derivatization at the nitrogen atom, adding another layer of synthetic versatility. The introduction of chiral centers into the piperidine ring can also be explored to enhance biological activity and selectivity.[5]

While specific biological activity data for the title compound is not publicly available, its importance as a synthetic intermediate is well-established in the context of developing novel therapeutics. Researchers and drug development professionals can utilize this compound as a starting point for the synthesis of proprietary molecules with potential applications in various disease areas.

References

- 1. 138163-12-9 | this compound | Aryls | Ambeed.com [ambeed.com]

- 2. echemi.com [echemi.com]

- 3. 138163-12-9 CAS MSDS (1-Cbz-4-methylene-piperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. thieme-connect.de [thieme-connect.de]

Spectral Analysis of Benzyl 4-methylenepiperidine-1-carboxylate: A Technical Overview

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectral data and general experimental protocols for the characterization of Benzyl 4-methylenepiperidine-1-carboxylate. Due to the limited availability of public domain experimental spectra for this specific compound, this document outlines the expected spectral characteristics and provides standardized methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₄H₁₇NO₂ |

| Molecular Weight | 231.29 g/mol |

| CAS Number | 138163-12-9 |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 146 °C at 1 Torr |

| Density | 1.11 ± 0.1 g/cm³ (Predicted) |

Spectral Data Summary

While specific experimental spectral data is not widely available in the public domain, the following tables summarize the expected signals based on the chemical structure of this compound. These predictions are based on standard chemical shift values and fragmentation patterns.

¹H NMR (Proton NMR) Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.35 | m | 5H | Ar-H |

| ~5.15 | s | 2H | O-CH ₂-Ph |

| ~4.80 | s | 2H | C=CH ₂ |

| ~3.50 | t | 4H | N-(CH ₂)₂ |

| ~2.25 | t | 4H | C-(CH ₂)₂-C= |

¹³C NMR (Carbon NMR) Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~155 | C =O (Carbamate) |

| ~145 | C =CH₂ |

| ~137 | Ar-C (Quaternary) |

| ~128.5 | Ar-C H |

| ~128 | Ar-C H |

| ~127.5 | Ar-C H |

| ~109 | C=C H₂ |

| ~67 | O-C H₂-Ph |

| ~45 | N-(C H₂)₂ |

| ~35 | C-(C H₂)₂-C= |

IR (Infrared) Spectral Data (Predicted)

| Wavenumber (cm⁻¹) | Functional Group |

| ~3030 | C-H stretch (Aromatic) |

| ~2950 | C-H stretch (Aliphatic) |

| ~1700 | C=O stretch (Carbamate) |

| ~1650 | C=C stretch (Alkene) |

| ~1420 | C-N stretch |

| ~1240 | C-O stretch |

MS (Mass Spectrometry) Data (Predicted)

| m/z | Fragment |

| 231 | [M]⁺ (Molecular Ion) |

| 149 | [M - C₆H₅CH₂]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectral data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a pulse angle of 45 degrees.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat (for liquids): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Thin Film (for solids): Dissolve the solid in a volatile solvent, cast a film on a salt plate, and allow the solvent to evaporate.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder.

-

Place the prepared sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

Direct Infusion: Introduce the sample solution directly into the ion source at a constant flow rate (e.g., 5-10 µL/min).

-

LC-MS: Alternatively, inject the sample onto a liquid chromatography column for separation prior to introduction into the mass spectrometer.

-

Acquire mass spectra in positive ion mode over a relevant m/z range (e.g., 50-500).

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualizations

The following diagrams illustrate the general workflow for spectral data acquisition and the logical relationship between different spectroscopic techniques in molecular characterization.

Caption: Workflow for Spectral Data Acquisition and Analysis.

Caption: Logical Relationship of Spectral Data for Structural Verification.

Benzyl 4-methylenepiperidine-1-carboxylate IUPAC name and structure

An In-depth Technical Guide to Benzyl 4-methylenepiperidine-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry and drug discovery. The document details the compound's chemical identity, physicochemical properties, a validated synthesis protocol, and its strategic applications. Designed for researchers, chemists, and drug development professionals, this guide synthesizes technical data with practical insights to facilitate its effective use in the laboratory. The N-benzyl piperidine moiety is a frequently utilized scaffold in drug design, valued for its structural flexibility and ability to engage in crucial cation-π interactions with biological targets[1]. This specific derivative, featuring a reactive exocyclic methylene group, offers a versatile handle for further chemical elaboration, making it a valuable intermediate in the synthesis of complex molecular architectures.

Chemical Identity and Structure

The foundational step in utilizing any chemical reagent is a precise understanding of its identity and structure.

-

IUPAC Name: this compound

-

Synonyms: benzyl 4-methylidenepiperidine-1-carboxylate, 1-Cbz-4-methylene-piperidine, 4-Methylene-piperidine-1-carboxylic acid benzyl ester[2]

-

Molecular Weight: 231.29 g/mol [4]

Molecular Structure

The structure consists of a piperidine ring with a methylene group at the 4-position. The ring nitrogen is protected with a benzyloxycarbonyl (Cbz or Z) group, a common carbamate protecting group in organic synthesis.

Caption: 2D Structure of this compound.

Physicochemical and Safety Data

A summary of key physical properties is crucial for experimental planning, including solvent selection and reaction setup.

Physical Properties

| Property | Value | Source |

| Physical Form | Liquid | |

| Boiling Point | 346.1 ± 41.0 °C at 760 mmHg | [2] |

| Density | 1.1 ± 0.1 g/cm³ | [2] |

| Flash Point | 163.1 ± 27.6 °C | [2] |

| Refractive Index | 1.559 | [2] |

Safety and Handling

This compound should be handled with standard laboratory precautions.

-

Signal Word: Warning[4]

-

GHS Pictogram: GHS07 (Exclamation mark)

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4]

-

Precautionary Statements: P261, P280, P301+P312, P302+P352, P305+P351+P338[4]

-

Storage: Store in an inert atmosphere at 2-8°C for long-term stability[5].

Synthesis and Characterization

This compound is most reliably synthesized via the Wittig reaction, a cornerstone of olefination chemistry. This method offers high yields and predictable outcomes.

Synthesis Workflow: Wittig Olefination

The workflow involves the conversion of the readily available ketone, Benzyl 4-oxopiperidine-1-carboxylate, into the target exocyclic alkene.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a laboratory-scale synthesis. All operations should be conducted in a fume hood under an inert atmosphere (Nitrogen or Argon).

-

Ylide Generation:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add Methyltriphenylphosphonium bromide (1.1 equivalents)[3].

-

Add anhydrous tetrahydrofuran (THF) to create a slurry (approx. 0.5 M concentration).

-

Cool the flask to 0°C using an ice-water bath.

-

Slowly add n-butyllithium (n-BuLi, 1.05 equivalents) dropwise via syringe, ensuring the internal temperature does not exceed 5°C. The formation of the deep orange/red phosphonium ylide indicates a successful deprotonation.

-

Stir the resulting mixture at 0°C for 1 hour.

-

-

Wittig Reaction:

-

In a separate flask, dissolve Benzyl 4-oxopiperidine-1-carboxylate (1.0 equivalent)[3] in anhydrous THF.

-

Add the ketone solution dropwise to the ylide mixture at 0°C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting ketone.

-

-

Workup and Extraction:

-

Upon completion, cool the reaction mixture back to 0°C and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

The resulting crude oil is purified by flash column chromatography on silica gel.

-

A gradient elution system, typically starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 20% EtOAc in hexanes), is effective.

-

Combine the fractions containing the pure product (identified by TLC) and concentrate under vacuum to afford this compound as a clear liquid.

-

Spectroscopic Characterization (Predicted)

While a published spectrum is not available, the ¹H and ¹³C NMR spectra can be predicted based on the structure. This serves as a benchmark for validating the synthesis.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | |

| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) |

| ~ 7.35 | (m, 5H, Ar-H ) | ~ 155.0 (C=O, carbamate) |

| ~ 5.14 | (s, 2H, -O-CH₂ -Ph) | ~ 145.0 (C =CH₂) |

| ~ 4.80 | (s, 2H, =CH₂ ) | ~ 136.0 (Ar-C, quat.) |

| ~ 3.50 | (t, 4H, piperidine H -2, H -6) | ~ 128.5, 128.0, 127.9 (Ar-CH) |

| ~ 2.25 | (t, 4H, piperidine H -3, H -5) | ~ 109.0 (C=C H₂) |

| ~ 67.0 (-O-C H₂-Ph) | ||

| ~ 44.0 (Piperidine C2, C6) | ||

| ~ 35.0 (Piperidine C3, C5) |

Applications in Research and Drug Development

The true value of a building block is defined by its utility in synthesizing molecules of greater complexity and function. This compound serves as a versatile intermediate.

-

Scaffold for Bioactive Molecules: The piperidine ring is a privileged scaffold in medicinal chemistry. The exocyclic double bond of this compound is a key functional handle for introducing further diversity. It can undergo a variety of chemical transformations, including:

-

Hydroboration-oxidation: To install a primary alcohol.

-

Epoxidation: To form a spiro-epoxide, a precursor to amino alcohols.

-

Michael addition: With various nucleophiles after conjugation.

-

Heck and other cross-coupling reactions.

-

-

Access to 4-Substituted Piperidines: This compound is an excellent precursor for a wide range of 4-substituted piperidines. For instance, its aldehyde precursor, N-benzyl-4-piperidinecarboxaldehyde, is a critical intermediate in the synthesis of Donepezil, a primary treatment for Alzheimer's disease[6]. The structural motif is also central to the development of other acetylcholinesterase inhibitors and PI3Kδ inhibitors[6].

-

Fragment-Based Drug Discovery (FBDD): The molecule itself can be considered a valuable fragment for FBDD screening campaigns, combining the well-established binding properties of the N-Cbz-piperidine core with a reactive handle for fragment evolution.

Conclusion

This compound is more than a simple catalog chemical; it is a strategically designed building block for synthetic and medicinal chemistry. Its robust synthesis via the Wittig reaction makes it readily accessible, while the combination of a protected piperidine core and a reactive exocyclic alkene provides a gateway to diverse and complex molecular targets. For researchers aiming to develop novel therapeutics, a thorough understanding of this reagent's properties and reactivity is an invaluable asset.

References

- 1. researchgate.net [researchgate.net]

- 2. echemi.com [echemi.com]

- 3. Benzyl 4-methylenepiperidine-1-carboxylate138163-12-9,Purity96%_OAKWOOD [molbase.com]

- 4. chemscene.com [chemscene.com]

- 5. 138163-12-9|this compound|BLD Pharm [bldpharm.com]

- 6. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

The Ascendant Core: A Technical Guide to 4-Methylenepiperidine Derivatives in Drug Discovery

The 4-methylenepiperidine scaffold is a privileged structural motif in medicinal chemistry, conferring favorable pharmacokinetic properties and serving as a versatile building block for a diverse array of biologically active molecules. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive review of the synthesis, pharmacological activities, and therapeutic potential of 4-methylenepiperidine derivatives.

Synthesis of the 4-Methylenepiperidine Core

The exocyclic double bond of the 4-methylenepiperidine moiety presents a unique synthetic challenge and a gateway to diverse functionalization. Several key methodologies have been established for the efficient construction of this core structure.

Wittig Reaction

The Wittig reaction is a cornerstone for the synthesis of 4-methylenepiperidine derivatives, typically starting from a protected 4-piperidone. The reaction of an N-protected 4-piperidone with a phosphorus ylide, such as methyltriphenylphosphonium bromide, reliably yields the desired exocyclic methylene group. Subsequent deprotection affords the 4-methylenepiperidine core.

Dehydration of 4-Hydroxymethylpiperidines

An alternative strategy involves the dehydration of a 4-hydroxymethylpiperidine derivative. This approach often utilizes a protecting group on the piperidine nitrogen. The hydroxyl group is typically converted to a good leaving group, such as a mesylate, followed by elimination to form the exocyclic double bond.

Pharmacological Activities and Mechanisms of Action

4-Methylenepiperidine derivatives have demonstrated a broad spectrum of pharmacological activities, targeting a range of receptors and enzymes implicated in various disease states.

CCR5 Antagonism for HIV-1 Inhibition

A significant area of investigation for 4-methylenepiperidine derivatives is in the development of C-C chemokine receptor type 5 (CCR5) antagonists.[1] CCR5 is a crucial co-receptor for the entry of R5-tropic HIV-1 strains into host T-cells.[2] By binding to a transmembrane pocket of the CCR5 receptor, these antagonists induce a conformational change that prevents the interaction between the viral envelope glycoprotein gp120 and the receptor, thereby blocking viral entry.[1][3]

Below is a diagram illustrating the mechanism of CCR5 antagonism by 4-methylenepiperidine derivatives.

Antifungal Activity through Ergosterol Biosynthesis Inhibition

Certain derivatives, particularly 4-aminopiperidines, have shown potent antifungal activity.[4] Their mechanism of action involves the inhibition of enzymes in the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane.[4][5] Specifically, these compounds can inhibit sterol C14-reductase and sterol C8-isomerase, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately resulting in fungal cell death.[4]

The following diagram illustrates the inhibition of the ergosterol biosynthesis pathway.

Dopamine Transporter (DAT) Inhibition

The piperidine scaffold is also prevalent in compounds targeting the dopamine transporter (DAT), a key protein in the regulation of dopamine levels in the synapse. While specific quantitative data for 4-methylenepiperidine derivatives as DAT inhibitors is an emerging area of research, related piperidine analogs have shown potent inhibitory activity.[1][6] Inhibition of DAT leads to an increase in extracellular dopamine concentrations and is a mechanism of action for several psychostimulants and antidepressants.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and biological activity of 4-methylenepiperidine and related piperidine derivatives.

Table 1: Synthesis Yields of 4-Methylenepiperidine Derivatives

| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |

| N-methyl-4-piperidone | N-methyl-4-methylenepiperidine hydrochloride | 1. Methyltriphenylphosphonium bromide, t-BuOK, Toluene, 10-20°C to 80°C; 2. Concentrated HCl | 85 | [4] |

| tert-Butyl 4-methylenepiperidine-1-carboxylate | 4-Methylenepiperidine hydrochloride | 30% HCl/Methanol, 20-30°C | 81 | [4] |

| 4-Methylene piperidine-1-methyl formate | 4-Methylenepiperidine hydrochloride | 1. NaOH, Ethanol, 80-85°C; 2. 30% HCl/Ethanol | 79 | [4] |

Table 2: Biological Activity of Piperidine Derivatives

| Compound | Target | Assay | IC50 (nM) | Ki (nM) | Reference |

| GBR 12909 Analog 9 | DAT | [3H]WIN 35,428 Binding | 6.6 | - | [6] |

| GBR 12909 Analog 19a | DAT | [3H]WIN 35,428 Binding | 6.0 | - | [6] |

| GBR 12909 | DAT | [3H]WIN 35,428 Binding | 14 | - | [6] |

| 1-Benzyl-N-dodecylpiperidin-4-amine | Candida albicans | Antifungal Susceptibility | MIC50: 0.5 µg/mL | - | [4] |

| N-Dodecyl-1-phenethylpiperidin-4-amine | Candida albicans | Antifungal Susceptibility | MIC50: 1 µg/mL | - | [4] |

| Guanylhydrazone Derivative 1 | CCR5 | Receptor Binding | 840 | - | [3] |

| 4-Hydroxypiperidine Derivative 10h | CCR5 | Receptor Binding | 11 | - | [3] |

Experimental Protocols

General Experimental Workflow

The development of novel 4-methylenepiperidine derivatives typically follows a structured workflow from synthesis to biological evaluation.

Detailed Protocol: Synthesis of N-Boc-4-methylenepiperidine

This protocol details the synthesis of N-Boc-4-methylenepiperidine from N-Boc-4-piperidone via a Wittig reaction.

Materials:

-

Methyltriphenylphosphonium bromide

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous Toluene

-

N-Boc-4-piperidone

-

Anhydrous Diethyl Ether

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (1.2 eq) and anhydrous toluene.

-

Cool the suspension to 0 °C in an ice bath and slowly add potassium tert-butoxide (1.1 eq) portion-wise.

-

Allow the resulting bright yellow mixture to stir at room temperature for 1 hour to ensure complete ylide formation.

-

Dissolve N-Boc-4-piperidone (1.0 eq) in a minimal amount of anhydrous toluene and add it dropwise to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of toluene).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford N-Boc-4-methylenepiperidine as a colorless oil.

Characterization: The final product should be characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Conclusion

The 4-methylenepiperidine core continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives underscore its importance in modern drug discovery. This guide provides a foundational understanding of the key aspects of 4-methylenepiperidine chemistry and pharmacology, serving as a valuable resource for researchers in the field. Further exploration into the structure-activity relationships of these compounds will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles.

References

- 1. Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Core Chemical Properties of Cbz-Protected Piperidines

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products.[1] Its conformational flexibility and ability to interact with biological targets make it a privileged structure in drug design.[2] Protecting the piperidine nitrogen is often a crucial step in multi-step syntheses, and the benzyloxycarbonyl (Cbz or Z) group remains a widely utilized and versatile choice for this purpose. This technical guide provides a comprehensive overview of the key chemical properties of Cbz-protected piperidines, including their synthesis, stability, reactivity, and spectroscopic characterization.

Physicochemical Properties

The introduction of the Cbz group significantly alters the physicochemical properties of the parent piperidine. As a carbamate, the Cbz-protected nitrogen is no longer basic, and the overall molecule becomes more lipophilic and often crystalline.[3] These properties are advantageous for purification and handling during synthesis.

Data Presentation: Quantitative Physicochemical Data

The following table summarizes key quantitative data for a selection of Cbz-protected piperidine derivatives, providing a comparative overview for researchers.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Solubility |

| N-Cbz-piperidine | 25077-40-7 | C₁₃H₁₇NO₂ | 219.28 | N/A (Liquid) | Colorless oil | Soluble in common organic solvents. |

| N-Cbz-4-piperidone | 19099-93-5 | C₁₃H₁₅NO₃ | 233.26 | 38-41 | White to pale yellow solid | Soluble in chloroform, dichloromethane, ethyl acetate, methanol. |

| N-Cbz-piperidine-4-carboxylic acid | 10314-98-4 | C₁₄H₁₇NO₄ | 263.29 | 76-81 | White powder | Soluble in methanol. |

| N-Cbz-4-piperidinemethanol | 100937-66-9 | C₁₄H₁₉NO₃ | 249.31 | 54.0-63.0 | White to cream crystalline powder | Limited solubility in water; Soluble in some common organic solvents like dichloromethane.[4][5] |

| N-Cbz-4-piperidine carboxaldehyde | 144090-65-1 | C₁₄H₁₇NO₃ | 247.29 | 45-49 | Solid | Insoluble in water; Soluble in common organic solvents like dichloromethane.[6] |

| (S)-N-Cbz-3-hydroxypiperidine | 95798-22-4 | C₁₃H₁₇NO₃ | 235.28 | N/A | N/A | N/A |

Synthesis and Protection

The most common method for the N-protection of piperidines with the Cbz group is the reaction of the piperidine with benzyl chloroformate (Cbz-Cl) under basic conditions. This reaction is a nucleophilic acyl substitution where the piperidine nitrogen attacks the electrophilic carbonyl carbon of Cbz-Cl.

Experimental Protocol: Synthesis of N-Cbz-4-piperidone

This protocol details the synthesis of N-Cbz-4-piperidone from 4,4-piperidinediol hydrochloride.

Materials:

-

4,4-Piperidinediol hydrochloride

-

Tetrahydrofuran (THF)

-

Water

-

Sodium carbonate (Na₂CO₃)

-

Benzyl chloroformate (Cbz-Cl)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 4,4-piperidinediol hydrochloride (10 g, 65 mmol) in a 1:1 mixture of THF and water (160 mL), add sodium carbonate (9.6 g, 91 mmol).

-

Add benzyl chloroformate (11 mL, 78 mmol) to the mixture.

-

Stir the reaction mixture at room temperature for 9 hours.

-

Dilute the mixture with ethyl acetate and a 5% (w/v) aqueous solution of sodium carbonate.

-

Separate the aqueous layer and extract it with ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography (ethyl acetate/hexane = 1/3 to 1/2) to yield N-Cbz-4-piperidone as a colorless oil.

General scheme for the N-Cbz protection of piperidines.

Deprotection Strategies

The removal of the Cbz group is a critical step in many synthetic routes. The choice of deprotection method depends on the presence of other functional groups in the molecule. The Cbz group is notably stable under basic and mildly acidic conditions, making it orthogonal to Fmoc and Boc protecting groups, respectively.[7]

Catalytic Hydrogenolysis

The most common and mildest method for Cbz deprotection is catalytic hydrogenolysis. This involves the cleavage of the benzylic C-O bond using hydrogen gas and a palladium catalyst, typically palladium on carbon (Pd/C). The byproducts, toluene and carbon dioxide, are volatile and easily removed.[8]

This protocol outlines a general procedure for the removal of the Cbz group via hydrogenolysis.[8]

Materials:

-

Cbz-protected piperidine derivative

-

Methanol or Ethanol

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Celite

Procedure:

-

In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.

-

Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

-

Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled while wet.

-

Concentrate the filtrate under reduced pressure to yield the deprotected piperidine.[8]

Acid-Mediated Cleavage

Strong acidic conditions can also be used to cleave the Cbz group, which is particularly useful when the molecule contains functional groups sensitive to hydrogenation. Reagents such as hydrogen bromide in acetic acid (HBr/AcOH) or isopropanol hydrochloride (IPA·HCl) are effective.[9] This method is metal-free, operationally simple, and scalable.[9]

Decision workflow for Cbz deprotection of piperidines.

Stability

The Cbz group on a piperidine ring is generally stable to a wide range of reaction conditions, which is a key advantage in multi-step synthesis.[10]

-

Basic Conditions: It is stable to bases like sodium hydroxide and triethylamine at room temperature, which allows for the deprotection of other base-labile groups like Fmoc without affecting the Cbz-protected piperidine.

-

Mildly Acidic Conditions: The Cbz group is resistant to cleavage by mild acids such as trifluoroacetic acid (TFA) in dichloromethane, which is commonly used for Boc group removal.[11]

-

pH Stability: While specific quantitative data on the stability of N-Cbz-piperidines across a wide pH range is limited, the carbamate linkage is known to be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[12] One study on a piperidine-containing drug derivative showed that it was most stable at neutral pH, with degradation occurring under both acidic and basic conditions.[13] It is generally recommended to maintain a pH between 4 and 8 for optimal stability.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure and purity of Cbz-protected piperidines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The presence of the Cbz group is readily identified by the characteristic signals of the benzylic protons (O-CH₂-Ph) which typically appear as a singlet around 5.1-5.2 ppm. The aromatic protons of the phenyl ring are observed in the region of 7.3-7.4 ppm. The protons on the piperidine ring will show complex splitting patterns depending on the substitution and conformation of the ring. For example, in N-Cbz-4-piperidone, the protons adjacent to the nitrogen appear as a triplet at approximately 3.80 ppm, and the protons adjacent to the carbonyl group appear as a triplet around 2.46 ppm.

-

¹³C NMR: The carbonyl carbon of the carbamate group gives a characteristic signal around 155 ppm. The benzylic carbon appears at approximately 67 ppm. The carbons of the piperidine ring typically resonate in the range of 25-55 ppm. For N-Cbz-4-piperidone, the ketone carbonyl carbon is observed at a downfield shift of around 207 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of a Cbz-protected piperidine will show characteristic absorption bands:

-

A strong carbonyl (C=O) stretching vibration of the carbamate group in the region of 1680-1700 cm⁻¹.

-

C-N stretching vibrations around 1430 cm⁻¹.

-

Aromatic C-H stretching vibrations above 3000 cm⁻¹.

-

Aliphatic C-H stretching vibrations just below 3000 cm⁻¹.

Role in Drug Development and Synthesis

Cbz-protected piperidines are crucial intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). The Cbz group serves to mask the reactivity of the piperidine nitrogen, allowing for selective transformations at other parts of the molecule.

Case Study: Synthesis of Ibrutinib

Ibrutinib is a Bruton's tyrosine kinase (Btk) inhibitor used to treat certain cancers. Its synthesis often involves a Cbz-protected piperidine intermediate. A key step is the arylation of a pyrazolopyrimidine core with a protected piperidine derivative.[8] The Cbz group is later removed to allow for the final acylation step to introduce the acryloyl moiety.

Logical workflow for the synthesis of Ibrutinib involving a Cbz-protected piperidine intermediate.

Conclusion

Cbz-protected piperidines are indispensable tools in modern organic synthesis and drug development. Their robust stability, well-defined reactivity, and the mild conditions for their removal make them highly valuable intermediates. A thorough understanding of their chemical properties, as detailed in this guide, is essential for researchers and scientists aiming to leverage these building blocks for the efficient and controlled synthesis of complex molecules.

References

- 1. bif.wisc.edu [bif.wisc.edu]

- 2. researchgate.net [researchgate.net]

- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 4. N-CBZ-4-Piperidine Methanol: Properties, Uses, Safety & Supplier Guide in China | High Purity Chemical Sourcing [pipzine-chem.com]

- 5. 4-Piperidinemethanol, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. N-Cbz-4-Piperidine Carboxaldehyde | High Purity CAS 144090-65-1 Supplier in China | Applications, Safety Data & Reliable Manufacturing [chemheterocycles.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. benchchem.com [benchchem.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. fuaij.com [fuaij.com]

- 11. benchchem.com [benchchem.com]

- 12. glaserr.missouri.edu [glaserr.missouri.edu]

- 13. luxembourg-bio.com [luxembourg-bio.com]

Benzyl 4-methylenepiperidine-1-carboxylate: A Technical Guide to its Synthesis, Properties, and Significance in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 4-methylenepiperidine-1-carboxylate, a key synthetic intermediate, holds considerable importance in the field of medicinal chemistry. Its rigidified piperidine scaffold, featuring an exocyclic methylene group, serves as a versatile building block for the synthesis of complex molecular architectures with diverse biological activities. While not typically an active pharmaceutical ingredient itself, its structural motifs are integral to compounds targeting a range of therapeutic areas. This technical guide provides a comprehensive overview of the history, synthesis, and physicochemical properties of this compound. Furthermore, it explores the potential applications of its core structure in the development of novel therapeutics, with a focus on acetylcholinesterase inhibition and the disruption of the menaquinone biosynthetic pathway in Mycobacterium tuberculosis.

Discovery and History

The precise first synthesis of this compound is not prominently documented in readily accessible scientific literature, suggesting its initial development was likely as a foundational step in a broader synthetic campaign rather than a target molecule of primary interest. However, several patents related to the synthesis of 4-methylenepiperidine derivatives repeatedly reference a 1993 publication in the Chemical and Pharmaceutical Bulletin as a source for the general synthetic methodology.[1][2] This methodology centers on the application of the Wittig reaction to a protected 4-piperidone precursor.

The core structure of 4-methylenepiperidine is a recognized pharmacophore, and its synthesis has been a subject of interest for decades. The introduction of the exocyclic double bond serves to create a conformationally restricted analogue of a 4-substituted piperidine, a feature often exploited in drug design to enhance binding affinity and selectivity for a biological target. The benzyl carbamate (Cbz) protecting group is a common choice in organic synthesis due to its stability under a wide range of reaction conditions and its straightforward removal via hydrogenolysis. Thus, this compound emerged as a valuable intermediate, providing a stable, ready-to-use scaffold for further chemical elaboration.

Physicochemical and Spectroscopic Data

The quantitative properties of this compound are summarized in the table below. This data is essential for its use in synthetic protocols and for its characterization.

| Property | Value | Reference(s) |

| CAS Number | 138163-12-9 | [3] |

| Molecular Formula | C₁₄H₁₇NO₂ | [3] |

| Molecular Weight | 231.29 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 346.1 ± 41.0 °C at 760 mmHg | [3] |

| Density | 1.1 ± 0.1 g/cm³ | [3] |

| Refractive Index | 1.559 | [3] |

| Flash Point | 163.1 ± 27.6 °C | [3] |

| Storage Temperature | 2-8°C, Inert atmosphere | [4] |

Note: Spectroscopic data such as ¹H NMR, ¹³C NMR, and Mass Spectrometry are often generated during synthesis but are not consistently available in public databases for this specific intermediate. Researchers should perform their own analytical characterization upon synthesis or purchase.

Experimental Protocols: Synthesis of this compound

The most common and effective method for the synthesis of this compound is the Wittig reaction. This reaction involves the treatment of the corresponding N-protected ketone, Benzyl 4-oxopiperidine-1-carboxylate, with a phosphorus ylide.

General Workflow for Wittig Reaction

The overall workflow involves the preparation of the phosphonium ylide from methyltriphenylphosphonium bromide, followed by its reaction with the ketone to yield the desired alkene.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on established Wittig reaction methodologies for similar substrates.

Materials:

-

Methyltriphenylphosphonium bromide

-

Potassium tert-butoxide (KOtBu) or another suitable strong, non-nucleophilic base

-

Anhydrous Tetrahydrofuran (THF)

-

Benzyl 4-oxopiperidine-1-carboxylate (CAS 19099-93-5)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Ylide Generation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.2 equivalents). Suspend the salt in anhydrous THF. Cool the suspension to 0°C in an ice bath.

-

Add potassium tert-butoxide (1.1 equivalents) portion-wise to the stirred suspension, ensuring the internal temperature does not exceed 5°C. The formation of the ylide is indicated by the appearance of a characteristic orange-yellow color. Stir the mixture at 0°C for 1 hour.

-

Wittig Reaction: In a separate flame-dried flask, dissolve Benzyl 4-oxopiperidine-1-carboxylate (1.0 equivalent) in anhydrous THF.

-

Slowly add the solution of the ketone to the pre-formed ylide suspension at 0°C via a dropping funnel or syringe over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours (overnight). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture back to 0°C and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers.

-

Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic extracts and wash with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude material, which contains the desired product and triphenylphosphine oxide, is then purified by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to afford pure this compound.

Role in Drug Discovery and Development

This compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules for drug discovery. Its core structure is a key component in compounds designed to interact with various biological targets. Two such potential applications are highlighted below.

Precursor for Acetylcholinesterase (AChE) Inhibitors

Derivatives of the 1-benzyl-4-substituted piperidine scaffold have been extensively investigated as potent inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. The piperidine nitrogen can interact with the catalytic anionic site of the enzyme, while modifications at the 4-position can be tailored to interact with other regions of the active site, thereby increasing potency and selectivity.

Scaffold for Menaquinone (Vitamin K2) Biosynthesis Inhibitors

The 4-methylenepiperidine core has also been identified as a promising scaffold for the development of inhibitors against 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA). MenA is a crucial enzyme in the menaquinone (Vitamin K2) biosynthesis pathway in Mycobacterium tuberculosis, the causative agent of tuberculosis. As this pathway is absent in humans, MenA represents an attractive target for the development of selective anti-tubercular agents. Inhibiting MenA disrupts the electron transport chain, leading to bacterial cell death.

Conclusion

This compound is a synthetically valuable, non-commercialized compound that serves as a critical building block for drug discovery. Its straightforward synthesis via the Wittig reaction from readily available precursors makes it an accessible scaffold for medicinal chemists. While the compound itself is not known to possess significant biological activity, its rigidified 4-methylenepiperidine core is a key structural element in the design of potent and selective inhibitors for important drug targets, including acetylcholinesterase and bacterial enzymes like MenA. This technical guide provides researchers with the fundamental knowledge required to synthesize, handle, and strategically employ this versatile intermediate in the development of next-generation therapeutics.

References

- 1. Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate | C20H24N2O2 | CID 2724430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. librarysearch.manchester.ac.uk [librarysearch.manchester.ac.uk]

- 3. echemi.com [echemi.com]

- 4. Bioactivity Screening and Chemical Characterization of Biocompound from Endophytic Neofusicoccum parvum and Buergenerula spartinae Isolated from Mangrove Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of Benzyl 4-methylenepiperidine-1-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information regarding the solubility of Benzyl 4-methylenepiperidine-1-carboxylate in organic solvents. Due to the absence of specific quantitative solubility data (e.g., g/L or mol/L) in publicly accessible literature, this document focuses on qualitative solubility inferences from synthetic and purification procedures and presents a generalized experimental protocol for determining solubility.

Qualitative Solubility Profile

| Solvent | Role in Documented Procedures | Implied Solubility |

| Toluene | Reaction solvent | Soluble |

| Dichloromethane (DCM) | Reaction and extraction solvent | Soluble |

| Ethyl Acetate | Extraction and chromatography eluent | Soluble |

| n-Hexane | Chromatography eluent | Partially soluble to soluble |

| Methanol | Quenching and washing solvent | Partially soluble to soluble |

| Tetrahydrofuran (THF) | Reaction solvent | Soluble |

This table is compiled from solvents mentioned in the synthesis and purification descriptions of this compound and related compounds.[1][2][3][4]

Experimental Protocol for Solubility Determination

The following is a generalized, robust protocol for the quantitative determination of the solubility of an organic compound such as this compound. This method is based on the widely accepted shake-flask method.[5]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or vortex mixer

-

Temperature-controlled incubator or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a calibrated UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of a known concentration in the selected solvent.

-

From the stock solution, prepare a series of calibration standards of decreasing concentrations.

-

-

Equilibration:

-

Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

-

Dilute the filtered sample with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

-

Quantification:

-

Analyze the prepared sample and the calibration standards using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents before starting any experimental work.

Logical Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Caption: General experimental workflow for determining the solubility of an organic compound.

References

- 1. prepchem.com [prepchem.com]

- 2. usiena-air.unisi.it [usiena-air.unisi.it]

- 3. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]

- 4. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

An In-Depth Technical Guide to Benzyl 4-methylenepiperidine-1-carboxylate: Theoretical Properties and Computational Analysis

Abstract

This whitepaper provides a comprehensive technical overview of Benzyl 4-methylenepiperidine-1-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The document details its known physicochemical properties, a plausible synthetic route, and standard characterization methodologies. In the absence of published experimental and computational studies, this guide proposes detailed workflows for its theoretical analysis using Density Functional Theory (DFT) and for the evaluation of its biological activity. These workflows are designed to guide researchers and drug development professionals in exploring the therapeutic potential of this molecule. All quantitative data is summarized in structured tables, and key processes are visualized using logical diagrams to ensure clarity and accessibility for the intended scientific audience.

Introduction

Piperidine derivatives are a cornerstone in the field of medicinal chemistry, forming the structural core of numerous pharmaceuticals. The introduction of an exocyclic methylene group, as seen in this compound, offers a reactive handle for further functionalization and can significantly influence the molecule's conformational rigidity and interaction with biological targets. The benzyl carbamate (Cbz) protecting group provides stability and is a well-established moiety in peptide synthesis and other areas of organic chemistry. This document aims to consolidate the known information on this compound and to provide a structured framework for its future investigation.

Physicochemical and Theoretical Properties

The fundamental properties of a molecule are critical for predicting its behavior in both chemical and biological systems. While extensive experimental data for this compound is not available in public literature, its basic physicochemical properties have been reported.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 138163-12-9 | [1] |

| Molecular Formula | C₁₄H₁₇NO₂ | [1] |

| Molecular Weight | 231.29 g/mol | [1] |

| Boiling Point | 146 °C at 1 Torr | [1] |

| InChI Key | FQLKVNIQHUASLU-UHFFFAOYSA-N | [2] |

Synthesis and Characterization

A robust synthetic protocol is essential for obtaining the compound in sufficient purity and quantity for further studies. While a specific protocol for this compound is not detailed in the literature, a plausible and efficient route involves the Wittig reaction.[3][4]

Experimental Protocol: Synthesis via Wittig Reaction

This protocol describes the synthesis of this compound from the commercially available N-Cbz-4-piperidone. The Wittig reaction is a reliable method for converting ketones into alkenes.[4]

Materials:

-

N-Cbz-4-piperidone

-

Methyltriphenylphosphonium bromide

-

Potassium tert-butoxide

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl acetate solvent system

Procedure:

-

Ylide Preparation: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add methyltriphenylphosphonium bromide (1.2 equivalents) and anhydrous THF. Cool the resulting suspension to 0 °C in an ice bath.

-

Add potassium tert-butoxide (1.1 equivalents) portion-wise to the suspension. The color of the mixture should turn a characteristic deep yellow, indicating the formation of the phosphorus ylide.

-

Allow the mixture to stir at 0 °C for 1 hour.

-

Wittig Reaction: Dissolve N-Cbz-4-piperidone (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide suspension at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield this compound as a pure product.

Characterization

The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques. Although experimental spectra are not publicly available, a hypothetical summary of expected data is provided.

Table 2: Hypothetical Spectroscopic Data for Characterization

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the benzyl protons (aromatic and CH₂), the four distinct piperidine protons adjacent to the nitrogen and the double bond, and the vinylic methylene protons. |

| ¹³C NMR | Resonances for the carbonyl carbon of the carbamate, aromatic carbons, the benzylic carbon, the sp² carbons of the methylene group, and the sp³ carbons of the piperidine ring. |

| Mass Spec (ESI) | A molecular ion peak [M+H]⁺ consistent with the molecular weight (232.13 g/mol ). |

| FT-IR | Characteristic absorption bands for C=O (carbamate), C=C (alkene), and C-N bonds. |

Computational Analysis Workflow

To understand the electronic structure, reactivity, and potential for intermolecular interactions, a computational analysis is indispensable. The following workflow outlines a standard approach using Density Functional Theory (DFT).

Protocol for Computational Analysis:

-

Structure Optimization: The 3D structure of this compound is built and optimized using a DFT method, such as B3LYP with a 6-311++G(d,p) basis set.

-

Frequency Calculations: Vibrational frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies).

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is determined to assess the molecule's kinetic stability and chemical reactivity.

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

-

Molecular Docking (Hypothetical Target): If a potential biological target is identified, molecular docking studies can be performed to predict the binding conformation and affinity of the compound within the target's active site.[5]

Table 3: Key Parameters from a Hypothetical DFT Study

| Parameter | Description |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO); indicates chemical reactivity and stability. |

| MEP Surface | Visualizes charge distribution, with red indicating electron-rich (nucleophilic) regions and blue indicating electron-poor (electrophilic) regions. |

Biological Activity and Mechanism of Action (Hypothetical Evaluation Workflow)

Currently, there is no published data on the biological activity of this compound. The following workflow outlines a standard, multi-stage process for evaluating the therapeutic potential of a novel compound in a drug discovery context.[2][6]

Protocol for Biological Evaluation:

-

Primary Screening: The compound is tested at a single, high concentration against a broad panel of biological targets (e.g., enzymes, receptors) using high-throughput screening (HTS) assays to identify initial "hits".[7]

-

Hit Confirmation and Validation: Hits from the primary screen are re-tested to confirm their activity and rule out false positives.

-

Dose-Response Analysis: Confirmed hits are tested across a range of concentrations to determine their potency (e.g., IC₅₀ or EC₅₀ values).

-

Selectivity Profiling: The compound is tested against related targets to assess its selectivity and potential for off-target effects.

-

In Vitro ADME/Tox: Early-stage in vitro assays are conducted to evaluate absorption, distribution, metabolism, excretion (ADME), and toxicity properties. This includes assays for cell viability, cytotoxicity, and metabolic stability.[8]

-

Mechanism of Action (MoA) Studies: For promising candidates, further biochemical and cell-based assays are designed to elucidate the specific molecular mechanism by which the compound exerts its biological effect.

Conclusion

This compound represents a molecule of interest for chemical and pharmaceutical research due to its unique structural features. While current knowledge is limited to its basic chemical identity, this guide provides a comprehensive roadmap for its synthesis, characterization, and in-depth analysis. The proposed workflows for computational studies and biological screening offer a standardized approach for researchers to systematically explore its properties and potential as a lead compound in drug discovery programs. Further experimental and theoretical investigation is warranted to fully elucidate the potential of this promising chemical entity.

References

- 1. 138163-12-9 CAS MSDS (1-Cbz-4-methylene-piperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Wittig reaction - Wikipedia [en.wikipedia.org]

- 4. Wittig Reaction [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. accio.github.io [accio.github.io]

- 7. pubs.acs.org [pubs.acs.org]

- 8. criver.com [criver.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Benzyl 4-methylenepiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the synthesis of Benzyl 4-methylenepiperidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the readily available starting material, 1-benzyl-4-piperidone, and proceeds through a two-step sequence involving a Wittig reaction to introduce the exocyclic methylene group, followed by a debenzylation-protection sequence to install the benzyloxycarbonyl (Cbz) group on the piperidine nitrogen. This protocol offers a reliable and scalable method for the preparation of the target compound.

Introduction

Piperidine derivatives are ubiquitous scaffolds in a vast array of pharmaceuticals and biologically active compounds. The introduction of a 4-methylene group provides a key functional handle for further chemical modifications, making this compound an important intermediate in the synthesis of complex molecular architectures. The following protocols detail a robust synthetic route from 1-benzyl-4-piperidone.

Overall Reaction Scheme

Application Notes: Electrophilic Reactions of Benzyl 4-methylenepiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals. Benzyl 4-methylenepiperidine-1-carboxylate is a versatile building block, offering a reactive exocyclic double bond that serves as a synthetic handle for introducing diverse functionalities at the C4 position. This document provides detailed application notes and protocols for the reaction of this substrate with various common electrophiles, yielding functionalized piperidine derivatives valuable for drug discovery and development. Key reactions, including hydroboration-oxidation, epoxidation, and halogenation, are discussed.

Introduction: The Utility of the 4-Methylene Group

The exocyclic methylene group of this compound is nucleophilic and readily undergoes electrophilic addition reactions. This allows for the stereospecific and regioselective installation of hydroxyl, halo, and other functional groups. The benzyloxycarbonyl (Cbz) protecting group is stable under a range of conditions but can be readily removed via hydrogenolysis, making this substrate an excellent precursor for a wide array of 4-substituted piperidines.

Caption: General scheme for electrophilic addition.

Hydroboration-Oxidation: Anti-Markovnikov Alcohol Synthesis

Hydroboration-oxidation is a two-step reaction that achieves the anti-Markovnikov hydration of an alkene.[1][2] The reaction proceeds via a syn-addition of the borane across the double bond, followed by oxidation with retention of stereochemistry, replacing the boron atom with a hydroxyl group.[3] This method is highly effective for producing primary alcohols from terminal alkenes like this compound. The resulting product is Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate, a key intermediate for further functionalization.

References

Application Notes and Protocols: Benzyl 4-methylenepiperidine-1-carboxylate in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 4-methylenepiperidine-1-carboxylate is a versatile heterocyclic building block employed in the synthesis of a variety of pharmaceutical intermediates. The presence of the exocyclic methylene group provides a key reactive handle for diverse chemical transformations, allowing for the introduction of various functional groups at the 4-position of the piperidine ring. The carbobenzyloxy (Cbz) protecting group offers stability under a range of reaction conditions and can be readily removed via hydrogenolysis, making it an ideal choice for multi-step synthetic sequences. These attributes make this compound a valuable scaffold in drug discovery and development for accessing complex piperidine-containing motifs present in numerous biologically active molecules.

Key Applications and Synthetic Transformations